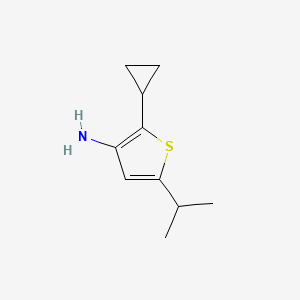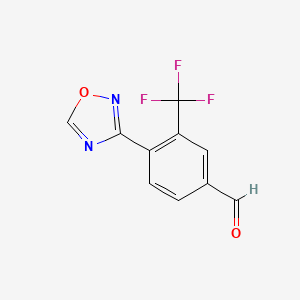
1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one is a chemical compound that belongs to the class of tetrahydropyrimidinones This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a tetrahydropyrimidinone core
準備方法
The synthesis of 1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with urea in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is used as a non-protic polar solvent in organic synthesis and has similar structural features but lacks the hydroxymethyl group.
Ferrocene-containing tetrahydropyrimidin-2(1H)-ones: These compounds exhibit antioxidant and antimicrobial activities and are structurally related but contain a ferrocene moiety.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
1-[4-(hydroxymethyl)phenyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H14N2O2/c14-8-9-2-4-10(5-3-9)13-7-1-6-12-11(13)15/h2-5,14H,1,6-8H2,(H,12,15) |
InChIキー |
FTWUAXYIWXLVQR-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)N(C1)C2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)


![1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12948887.png)

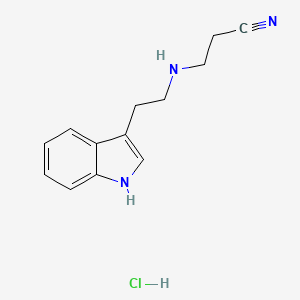
![4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B12948901.png)
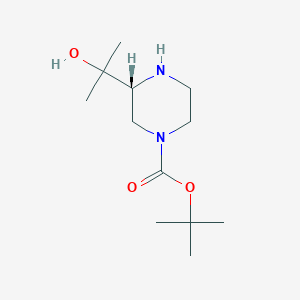
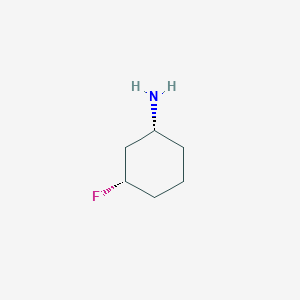
![(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B12948919.png)
